3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a thiophene ring, an oxadiazole ring, an azetidine ring, and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under dehydrating conditions.
Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Formation of the azetidine ring: This can be synthesized via ring-closing reactions or by using azetidine precursors.
Attachment of the pyridinone moiety: This step may involve amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridinone moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
Medicinal chemistry applications may include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other biomolecules, modulating their activity through binding interactions or chemical modifications.
Comparison with Similar Compounds
Similar Compounds
3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one analogs: Compounds with similar core structures but different substituents.
Other oxadiazole-containing compounds: Such as 1,2,4-oxadiazole derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-13-10(3-1-5-16-13)15(21)19-7-9(8-19)14-17-12(18-22-14)11-4-2-6-23-11/h1-6,9H,7-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZYRVZDAWRKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CNC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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